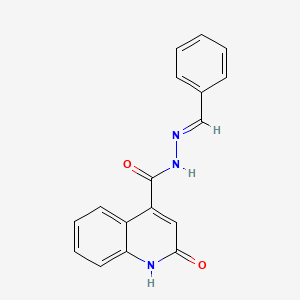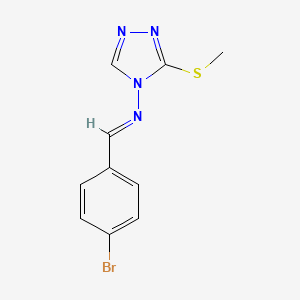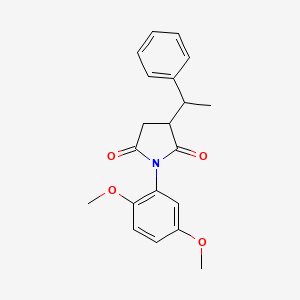![molecular formula C21H26N2O3 B3889294 (2E)-N-[2-(1-adamantyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3889294.png)
(2E)-N-[2-(1-adamantyl)ethyl]-3-(3-nitrophenyl)acrylamide
Übersicht
Beschreibung
(2E)-N-[2-(1-adamantyl)ethyl]-3-(3-nitrophenyl)acrylamide: is a synthetic organic compound characterized by its unique adamantyl and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(1-adamantyl)ethyl]-3-(3-nitrophenyl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the adamantyl ethylamine precursor, which is then reacted with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is subsequently subjected to a condensation reaction with acryloyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-[2-(1-adamantyl)ethyl]-3-(3-nitrophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The acryloyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can react with the acryloyl group under mild conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-N-[2-(1-adamantyl)ethyl]-3-(3-nitrophenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Wirkmechanismus
The mechanism of action of (2E)-N-[2-(1-adamantyl)ethyl]-3-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to proteins or enzymes. The nitrophenyl group can participate in electron transfer reactions, affecting the compound’s reactivity. These interactions can modulate various biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-adamantyl)ethylamine: Shares the adamantyl group but lacks the nitrophenyl and acryloyl moieties.
3-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the adamantyl and acryloyl moieties.
Acryloyl chloride: Contains the acryloyl group but lacks the adamantyl and nitrophenyl moieties.
Uniqueness
(2E)-N-[2-(1-adamantyl)ethyl]-3-(3-nitrophenyl)acrylamide is unique due to the combination of the adamantyl, nitrophenyl, and acryloyl groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Eigenschaften
IUPAC Name |
(E)-N-[2-(1-adamantyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(5-4-15-2-1-3-19(11-15)23(25)26)22-7-6-21-12-16-8-17(13-21)10-18(9-16)14-21/h1-5,11,16-18H,6-10,12-14H2,(H,22,24)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPQZTAIDKZGFK-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B3889211.png)

![5'-{1,4-Dioxaspiro[4.5]decan-2-YL}-6'-(2-methylpropoxy)-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-D][1,3]dioxole]](/img/structure/B3889250.png)
![N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3889257.png)

![1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]HYDRAZONE](/img/structure/B3889267.png)
![2-(4-bromophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]quinoline-4-carboxamide](/img/structure/B3889275.png)
![4,4,11,11-Tetramethyl-8-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B3889279.png)


![(5E)-3-anilino-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3889304.png)
![2-phenyl-3-[(2-thienylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B3889311.png)
![4-[(E)-[(4-methoxyphenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3889319.png)
![2'-methoxy-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]biphenyl-3-carboxamide](/img/structure/B3889327.png)
